molecular formula C16H15NO3 B11953222 N-Piperonylidene-P-phenetidine CAS No. 53384-69-3

N-Piperonylidene-P-phenetidine

Cat. No.: B11953222
CAS No.: 53384-69-3
M. Wt: 269.29 g/mol
InChI Key: BDYURPHWKSBOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure
N-Piperonylidene-P-phenetidine, systematically named N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide, is a synthetic organic compound with the molecular formula C₁₆H₂₄N₂O₂ . It belongs to the phenylpiperidine class, characterized by a piperidinyl core substituted with a methoxymethyl group at the 4-position and a phenylpropanamide moiety. The compound’s structural uniqueness lies in its N-4 methoxymethyl substitution, distinguishing it from other piperidine derivatives.

This lack of toxicological profiling contrasts with well-studied analogs like fentanyl derivatives, underscoring the need for further safety evaluations.

Properties

CAS No.

53384-69-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C16H15NO3/c1-2-18-14-6-4-13(5-7-14)17-10-12-3-8-15-16(9-12)20-11-19-15/h3-10H,2,11H2,1H3

InChI Key

BDYURPHWKSBOIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Piperonylidene-P-phenetidine typically involves the condensation of piperonal with p-phenetidine under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond between the piperonylidene and phenetidine groups.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Piperonylidene-P-phenetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Piperonylidene-P-phenetidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Piperonylidene-P-phenetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Piperonylidene-P-phenetidine shares structural and functional similarities with phenylpiperidine derivatives, particularly opioid analgesics and enzyme inhibitors. Below is a detailed comparison based on substituent effects, pharmacological activity, and safety profiles.

Structural Comparison

The compound’s key structural feature—a 4-methoxymethyl group on the piperidine ring—differs from related molecules:

Compound Class Substituent at N-4 Position Core Structure Therapeutic Relevance
This compound Methoxymethyl Piperidinyl-propanamide Unknown (limited data)
Fentanyl Analogs (e.g., Sufentanil) Phenethyl/Thienylethyl Piperidinyl-anilino propanamide Analgesia (μ-opioid agonists)
Phenylpiperidine DPP IV Inhibitors Varied (e.g., phenethylamines) Piperidine/pyrrolidine scaffolds Diabetes (enzyme inhibition)
  • Fentanyl Analogs : Van Bever et al. (1976) demonstrated that N-4 substitutions (e.g., phenethyl, thienylethyl) in 4-piperidinyl-N-phenylpropanamides correlate with analgesic potency and safety margins. For instance, compounds with bulky aryl substitutions exhibit higher μ-opioid receptor affinity .
  • DPP IV Inhibitors : Piperidine-constrained phenethylamines prioritize substitutions that enhance selectivity for dipeptidyl peptidase IV, differing from this compound’s methoxymethyl group .

Pharmacological Activity

While specific pIC₅₀ or binding affinity data for this compound are unavailable, insights can be drawn from structurally related phenylpiperidines:

  • Phenylpiperidine Derivatives : A dataset of piperidine analogs (Supplementary Table S1, ) highlights that substituents at the 4-position significantly influence pIC₅₀ values (a measure of inhibitory concentration). For example:

    • 4-Phenethyl analogs : pIC₅₀ ≈ 8.2–9.1 (high opioid receptor affinity).
    • 4-Methoxy analogs : pIC₅₀ ≈ 6.5–7.3 (moderate activity).

    The methoxymethyl group in this compound may confer intermediate receptor affinity due to its electron-donating properties and steric bulk, though experimental validation is needed.

Key Research Findings and Implications

Substituent-Driven Activity: The 4-position substituent critically determines pharmacological behavior.

Safety Gaps: Unlike fentanyl analogs with robust safety data, this compound’s unknown toxicity profile necessitates urgent preclinical studies .

Therapeutic Potential: Structural alignment with DPP IV inhibitors suggests unexplored applications in metabolic disorders, warranting target-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.